

3-Amino-6-chloropyridine-2-carboxylic acid

molecular structure

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Compound of Interest

Compound Name: 3-Amino-6-chloropyridine-2-carboxylic acid

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<An In-depth Technical Guide on the Core Molecular Structure of **3-Amino-6-chloropyridine-2-carboxylic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloropyridine-2-carboxylic acid is a cornerstone heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and materials science. Its distinct trifunctional molecular architecture, featuring an amino group, a chloro substituent, and a carboxylic acid moiety, presents a highly adaptable scaffold for the synthesis of a broad spectrum of complex molecules. This is particularly evident in the discovery and development of novel pharmaceutical agents. This comprehensive guide provides a detailed examination of its molecular structure, physicochemical characteristics, and well-established methods for its synthesis and analysis. By elucidating the rationale behind experimental decisions and offering self-validating protocols, this document is intended to furnish researchers and drug development experts with the essential knowledge to proficiently employ this compound in their scientific pursuits.

Introduction: The Strategic Value of a Trifunctional Heterocycle

The pyridine scaffold is a prevalent structural motif in a multitude of approved therapeutic drugs and biologically active compounds. The precise positioning of functional groups on this core structure is a fundamental principle of contemporary drug design, facilitating the meticulous adjustment of pharmacological properties. **3-Amino-6-chloropyridine-2-carboxylic acid** stands out as an exceptionally valuable synthetic intermediate due to the distinct reactivity of its substituents. The carboxylic acid at the 2-position, the amino group at the 3-position, and the chloro group at the 6-position each offer a unique point for chemical alteration, enabling a controlled and sequential elaboration of the molecular framework. This inherent versatility has established its use in the synthesis of compounds aimed at a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

Molecular Structure and Physicochemical Properties

A fundamental prerequisite for the effective application of **3-Amino-6-chloropyridine-2-carboxylic acid** is a comprehensive understanding of its molecular design and intrinsic properties.

Structural Analysis

The molecular framework is built upon a pyridine ring with substitutions at the 2, 3, and 6 positions.

- Carboxylic Acid Group (-COOH) at C2: This functional group is a primary site for forming amide bonds, esterification, or for reduction. Its acidity is influenced by its proximity to the nitrogen atom within the ring.
- Amino Group (-NH₂) at C3: This primary amine acts as a nucleophilic center, readily engaging in reactions like acylation, alkylation, and diazotization. It is a critical point for introducing molecular diversity.
- Chloro Group (-Cl) at C6: The chlorine atom serves as a versatile leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions, which is a prevalent method for introducing a wide array of substituents. It also functions as a handle for cross-coupling reactions.

The interplay between these functional groups governs the molecule's overall reactivity and its preferred spatial arrangement.

Summary of Physicochemical Data

Property	Value
Molecular Formula	C6H5CIN2O2[1]
Molecular Weight	172.57 g/mol [1]
IUPAC Name	3-amino-6-chloropyridine-2-carboxylic acid[1]
CAS Number	866807-27-4[1]
Appearance	Off-white to light yellow solid
Melting Point	177 °C (decomposes)[2]
Solubility	Soluble in DMSO, methanol; sparingly soluble in water

Note: The physical properties can exhibit slight variations depending on the supplier and the purity of the compound.

Synthesis and Purification: A Validated Protocol

The synthesis of **3-Amino-6-chloropyridine-2-carboxylic acid** is a multi-step process that demands precise control over reaction conditions to ensure high purity and yield. The following protocol outlines a common and dependable method for laboratory-scale synthesis.

Synthetic Workflow Diagram

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Caption: Analytical workflow for product characterization.

Anticipated Analytical Data

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to display characteristic signals for the two aromatic protons on the pyridine ring, as well as the protons of the amino and carboxylic acid groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
- LC-MS (Liquid Chromatography-Mass Spectrometry): This method provides crucial information regarding the purity of the sample and confirms the molecular weight of the compound. The anticipated mass-to-charge ratio (m/z) for the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 173.01.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Cl stretching vibrations.

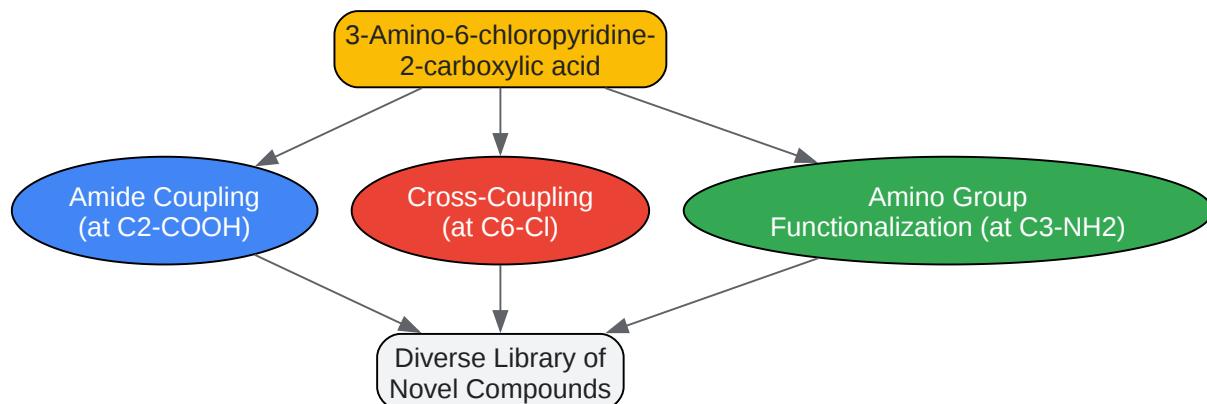
Applications in Drug Discovery and Medicinal Chemistry

The trifunctional character of **3-Amino-6-chloropyridine-2-carboxylic acid** establishes it as a valuable precursor for the synthesis of a wide array of biologically active molecules.

Key Synthetic Transformations

- Amide Coupling: The carboxylic acid can be readily coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBr/EDC) to form amides, a prevalent structural feature in many drug molecules.
- Suzuki and Buchwald-Hartwig Cross-Coupling: The chloro group at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
- Functionalization of the Amino Group: The amino group can be acylated, alkylated, or utilized as a directing group for further electrophilic substitution on the pyridine ring.

Logical Flow of Derivatization



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Caption: Derivatization strategies for **3-Amino-6-chloropyridine-2-carboxylic acid**.

Conclusion

3-Amino-6-chloropyridine-2-carboxylic acid is a foundational building block in the synthesis of complex heterocyclic compounds. Its well-defined molecular structure and the orthogonal reactivity of its functional groups offer a robust platform for the creation of diverse chemical libraries for applications in drug discovery and materials science. The synthetic and analytical protocols outlined in this guide present a validated framework for the dependable preparation and characterization of this vital intermediate, empowering researchers to fully harness its potential in their scientific work.

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